10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone
Description
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(3,5-dinitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-21(16-11-17(23(26)27)13-18(12-16)24(28)29)22-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)22/h1-8,11-13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMZWLLZRKWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone typically involves multiple steps. One common approach is to start with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which can be synthesized through the reduction of dibenzo[b,f]azepine using hydrogenation methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
Scientific Research Applications
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound’s dinitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Differences
The target compound is distinguished by its (3,5-dinitrophenyl)methanone substituent. Key structural comparisons with related dibenzoazepine derivatives include:
Imipramine Hydrochloride (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride) Substituent: A dimethylaminopropyl chain instead of the methanone group. Functional Groups: Tertiary amine (basic) vs. ketone and nitro groups (polar, electron-withdrawing). Molecular Formula: C₁₉H₂₄N₂·HCl (vs. C₁₉H₁₁N₃O₅ for the target compound). Key Difference: Imipramine’s aliphatic side chain enhances solubility in aqueous media, whereas the dinitrophenyl group in the target compound increases hydrophobicity and steric bulk .
Desipramine Hydrochloride (Imp. A(EP))
- Substituent: Methylpropan-1-amine group.
- Functional Groups: Secondary amine vs. nitro groups.
- Key Difference : Desipramine is a metabolite of imipramine with reduced methylation, altering its pharmacokinetic profile. The target compound’s nitro groups may confer distinct redox properties .
Depramine (Imp. B(EP)) Substituent: Dehydrogenated dibenzoazepine core.
Physicochemical Properties
| Property | Target Compound | Imipramine Hydrochloride | Desipramine Hydrochloride |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₁N₃O₅ | C₁₉H₂₄N₂·HCl | C₁₈H₂₂N₂·HCl |
| Molecular Weight (g/mol) | ~377.3 | 316.87 | 302.84 |
| Key Functional Groups | Ketone, 3,5-dinitrophenyl | Tertiary amine, aliphatic chain | Secondary amine, aliphatic chain |
| Solubility (Predicted) | Low (hydrophobic nitro groups) | High (ionizable amine + HCl salt) | Moderate (secondary amine + HCl) |
| Reactivity | Electron-deficient (nitro groups) | Nucleophilic (amine) | Nucleophilic (amine) |
The dinitrophenyl group in the target compound reduces solubility in polar solvents and increases susceptibility to reduction reactions, unlike the amine-containing analogs .
Biological Activity
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone is a compound belonging to the dibenzoazepine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16N4O4
- Molecular Weight : 336.35 g/mol
- Structural Characteristics : The compound features a dibenzo[b,f]azepine core with a dinitrophenyl substituent, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of dibenzo[b,f]azepines. For instance, a study evaluated a series of dibenzo[b,f]azepines for their anti-proliferative activity against various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects by inhibiting topoisomerase II, a key enzyme involved in DNA replication and repair.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 6.36 ± 0.36 | NCI 60 Cancer Cell Lines |
| 5e (analog) | 13.05 ± 0.62 | Leukaemia SR Cells |
The compound was shown to induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase and increasing apoptosis rates significantly .
Neuropharmacological Effects
Dibenzoazepines are also investigated for their neuropharmacological effects. Compounds in this class have been associated with antidepressant and anticonvulsant activities. Notably, their mechanism often involves modulation of neurotransmitter systems such as serotonin and norepinephrine.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, leading to DNA damage and eventual cell death in cancer cells.
- DNA Intercalation : Its planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
- Neurotransmitter Modulation : It may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.
Case Studies
- In Vivo Studies : In animal models, the compound demonstrated significant inhibition of tumor growth when compared to standard treatments like doxorubicin. Tumor volume was reduced by approximately 62.7% after treatment with the compound .
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable pharmacokinetic properties that support its therapeutic potential.
Q & A
Basic: What synthetic strategies are recommended for preparing 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a dibenzoazepine precursor with a 3,5-dinitrophenylmethanone derivative. Key steps include:
- Acylation : Reacting 10,11-dihydro-5H-dibenzo[b,f]azepine with 3,5-dinitrobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH and dichloromethane) to form the methanone linkage.
- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
- Optimization : Control reaction temperature (0–5°C during acylation to minimize side reactions) and use anhydrous solvents to improve yield. Validate purity via HPLC with a phosphate buffer-methanol-acetonitrile mobile phase (31:11:8 v/v) .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved during structural validation?
Methodological Answer:
Discrepancies in NMR data often arise from conformational flexibility or solvent effects. To resolve this:
- Multi-Technique Validation : Combine -NMR, -NMR, and 2D techniques (COSY, HSQC) to assign proton and carbon environments unambiguously.
- Crystallography : Perform X-ray diffraction to confirm the solid-state structure, especially if rotational isomers are suspected .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for different conformers .
Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with a phosphate buffer (pH 6.0)-methanol-acetonitrile mobile phase (31:11:8 v/v) to assess purity. Monitor degradation under stress conditions (e.g., heat, light) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects trace impurities.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by measuring weight loss under controlled heating .
Advanced: How can computational modeling predict the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to screen against targets such as neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the dibenzoazepine core’s known activity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100+ nanoseconds to assess stability and identify key binding residues.
- QSAR Modeling : Correlate structural features (e.g., nitro group positioning) with activity data from analogs like 3,5-dinitrophenyl derivatives .
Basic: What are the recommended storage conditions to maintain compound integrity?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the dinitrophenyl group.
- Stability Monitoring : Conduct periodic HPLC analyses to detect degradation, especially if the compound is hygroscopic .
Advanced: How can researchers address contradictions in reported biological activity (e.g., varying IC50_{50}50 values) across studies?
Methodological Answer:
- Standardized Assays : Replicate assays under uniform conditions (e.g., cell line, incubation time) to minimize variability.
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies.
- Cross-Study Comparison : Analyze structural analogs (e.g., dibenzoazepine derivatives with substituted aryl groups) to establish structure-activity trends .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .
Advanced: What strategies can elucidate the mechanism of action for this compound in neuropharmacological contexts?
Methodological Answer:
- Radioligand Binding Assays : Test affinity for receptors (e.g., 5-HT) using -labeled antagonists.
- Calcium Imaging : Measure intracellular Ca flux in neuronal cell lines to assess receptor activation.
- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity .
Basic: How can researchers confirm the absence of isomeric impurities post-synthesis?
Methodological Answer:
- Chiral HPLC : Employ a Chiralpak® column with a hexane-isopropanol mobile phase to separate enantiomers.
- Polarimetry : Measure optical rotation to detect chiral impurities.
- NMR NOE Experiments : Use nuclear Overhauser effect (NOE) correlations to distinguish diastereomers .
Advanced: What environmental impact assessments are necessary for this compound under regulatory guidelines?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F tests to measure aerobic degradation in activated sludge.
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna and algae per OECD 202/201 guidelines.
- Partition Coefficients : Determine log (octanol-water) via shake-flask methods to assess bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
